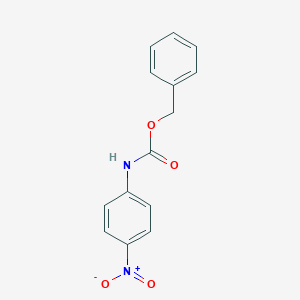

benzyl N-(4-nitrophenyl)carbamate

Descripción general

Descripción

Benzyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of carbamic acid and features a benzyl group attached to the nitrogen atom and a 4-nitrophenyl group attached to the carbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl N-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzylamine with 4-nitrophenyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzylamine and 4-nitrophenol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Nucleophilic Substitution: Substituted benzyl N-(4-nitrophenyl)carbamates.

Reduction: Benzyl N-(4-aminophenyl)carbamate.

Hydrolysis: Benzylamine and 4-nitrophenol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Protecting Group Strategy

Benzyl N-(4-nitrophenyl)carbamate is utilized as a base-labile protecting group for alcohols and amines in organic synthesis. Protecting groups are crucial for ensuring the selectivity of chemical transformations, especially when multiple reactive functional groups are present. The 4-nitrophenyl moiety provides stability under acidic conditions while being cleaved under mild basic conditions, allowing for selective deprotection without affecting other functional groups .

Spectrophotometric Monitoring

The hydrolysis of this compound can be monitored spectrophotometrically, as it yields 4-nitrophenol, which has a distinct absorbance at 413 nm. This property facilitates the study of reaction kinetics and the efficiency of deprotection strategies .

Biological Evaluations

Antimicrobial Activity

Recent studies have investigated the biological activity of carbamate derivatives, including this compound. It has shown promising antimicrobial properties, with some derivatives exhibiting significant inhibitory concentrations (IC50 values) against various pathogens. For instance, compounds related to this structure have been evaluated for their effectiveness against bacterial strains, indicating potential applications in developing new antimicrobial agents .

Docking Studies

Molecular docking studies have been conducted to assess the interaction between this compound and biological targets. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications by predicting binding affinities and interaction modes with target proteins .

Medicinal Chemistry

Drug Development Potential

The unique structural features of this compound make it a candidate for further development in medicinal chemistry. Its ability to act as a prodrug or a precursor in synthesizing more complex molecules can lead to the discovery of new pharmaceuticals targeting specific diseases .

Case Study 1: Use as a Protecting Group

In a study focused on synthetic methodologies, this compound was employed to protect amines during multi-step syntheses. The compound was selectively deprotected under basic conditions to yield the desired amines without side reactions occurring with other functional groups present in the substrate .

Case Study 2: Antimicrobial Evaluation

A series of carbamates including this compound were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity, suggesting their potential use as lead compounds in antibiotic drug development .

Mecanismo De Acción

The mechanism of action of benzyl N-(4-nitrophenyl)carbamate involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl N-(4-aminophenyl)carbamate: A reduction product of benzyl N-(4-nitrophenyl)carbamate.

4-Nitrophenyl N-phenylcarbamate: Another carbamate derivative with similar structural features.

Uniqueness

This compound is unique due to its specific combination of benzyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

Benzyl N-(4-nitrophenyl)carbamate (BNPC) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula . It consists of a benzyl group attached to a nitrogen atom that is also connected to a 4-nitrophenyl group via a carbamate linkage. This unique structure imparts specific chemical reactivity and biological properties that are being actively researched.

The biological activity of BNPC primarily stems from its carbamate functionality, which allows it to interact with various biological targets:

- Enzyme Inhibition : BNPC acts as an inhibitor of certain enzymes, particularly those involved in neurotransmission. Its mechanism involves the reversible inhibition of acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in synaptic clefts .

- Nucleophilic Substitution Reactions : The nitro group in BNPC can undergo nucleophilic substitution, making it reactive towards nucleophiles in biological systems. This reactivity can lead to the formation of more biologically active derivatives.

Antimicrobial Properties

Research indicates that BNPC exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness. The compound's IC50 values (the concentration required to inhibit 50% of the microbial growth) have been reported around 20 µM for some bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity

BNPC has also been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which suggests a protective role against oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

Study 1: Antimicrobial Evaluation

In a comparative study, BNPC was tested against several common pathogens. The results indicated that BNPC had a higher efficacy compared to traditional antibiotics, showcasing its potential as a novel antimicrobial agent.

| Pathogen | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This table highlights the effectiveness of BNPC against various bacterial strains .

Study 2: Antioxidant Activity Assessment

A separate study focused on the antioxidant capacity of BNPC using DPPH radical scavenging assays. The findings revealed that BNPC could significantly reduce DPPH radical levels, indicating strong antioxidant properties.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

These results suggest that higher concentrations of BNPC correlate with increased radical scavenging activity.

Pharmacokinetics

The pharmacokinetic profile of BNPC indicates good membrane permeability due to its lipophilic nature. This property enhances its bioavailability and allows for effective distribution within biological systems. Additionally, the compound's stability under physiological conditions supports its potential therapeutic applications .

Propiedades

IUPAC Name |

benzyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBJUOVCMNSVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305556 | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53821-12-8 | |

| Record name | NSC171077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.